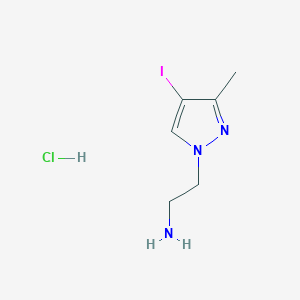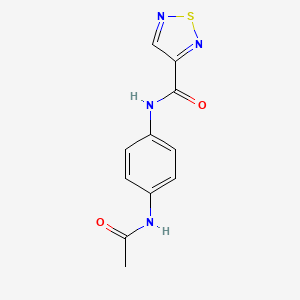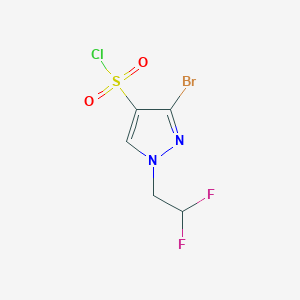
2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an iodo group at the 4-position and a methyl group at the 3-position of the pyrazole ring The ethanamine moiety is attached to the pyrazole ring, and the compound is typically found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced at the 4-position of the pyrazole ring through electrophilic iodination using reagents like iodine or N-iodosuccinimide.
Methylation: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanamine Moiety: The ethanamine moiety can be attached to the pyrazole ring through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate; typically in organic solvents like toluene or dimethylformamide.
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Deiodinated products.
Substitution: Substituted pyrazole derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
Scientific Research Applications
2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodo group can facilitate binding to specific sites, while the ethanamine moiety can enhance solubility and cellular uptake. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)ethanamine: Lacks the iodo group, which may result in different biological activities and chemical reactivity.
2-(4-Bromo-3-methylpyrazol-1-yl)ethanamine: Similar structure but with a bromo group instead of an iodo group, which can affect its reactivity and applications.
2-(4-Chloro-3-methylpyrazol-1-yl)ethanamine: Contains a chloro group, which may lead to different chemical and biological properties.
Uniqueness
2-(4-Iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride is unique due to the presence of the iodo group, which can enhance its reactivity in substitution and coupling reactions. The iodo group also contributes to its potential biological activities, making it a valuable compound for research in various fields.
Properties
Molecular Formula |
C6H11ClIN3 |
|---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(4-iodo-3-methylpyrazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10IN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H |
InChI Key |
YSZBORHWXYECOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1I)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12220407.png)
![N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide](/img/structure/B12220411.png)
![1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220417.png)
![3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12220430.png)
![(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B12220432.png)
![4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone](/img/structure/B12220445.png)

![5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12220455.png)


![2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12220495.png)
![2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12220498.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine](/img/structure/B12220500.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12220502.png)
